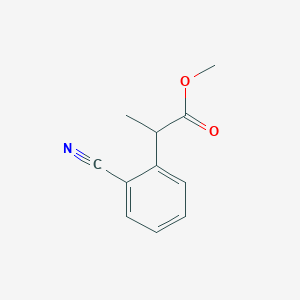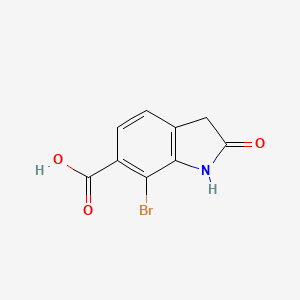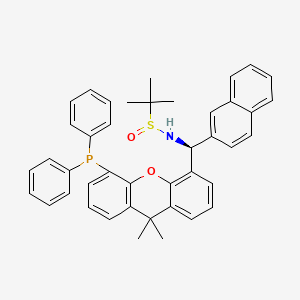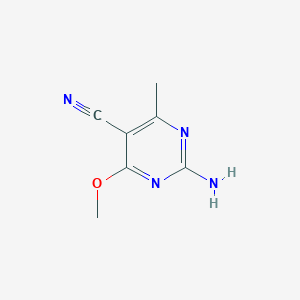
Methyl 2-(2-cyanophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-cyanophenyl)propanoate is an organic compound with the molecular formula C11H11NO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the phenyl ring is substituted with a cyano group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2-cyanophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-cyanophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2-(2-cyanophenyl)propanoic acid with diazomethane, which results in the formation of the methyl ester. This reaction is usually performed at low temperatures to prevent the decomposition of diazomethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 2-(2-cyanophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-(2-cyanophenyl)propanoic acid and methanol. This reaction can be catalyzed by acids or bases.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Hydrolysis: 2-(2-cyanophenyl)propanoic acid and methanol.
Reduction: 2-(2-aminophenyl)propanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Methyl 2-(2-cyanophenyl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used as a building block for the synthesis of drugs that target specific biological pathways, such as enzyme inhibitors or receptor agonists.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties, such as improved thermal stability or mechanical strength.
Biological Studies: The compound’s derivatives may be used in studies related to enzyme activity, protein-ligand interactions, and cellular signaling pathways.
作用机制
The mechanism of action of methyl 2-(2-cyanophenyl)propanoate depends on its specific application and the target molecule
Enzyme Inhibition: The cyano group can form strong interactions with the active site of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The phenyl ring can interact with hydrophobic pockets in receptor proteins, modulating their activity and signaling pathways.
Chemical Reactivity: The ester and cyano groups can undergo chemical transformations that result in the formation of active metabolites or intermediates that exert biological effects.
相似化合物的比较
Methyl 2-(2-cyanophenyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-(4-cyanophenyl)propanoate: Similar structure but with the cyano group at the para position, which may result in different reactivity and biological activity.
Ethyl 2-(2-cyanophenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect the compound’s solubility and reactivity.
2-(2-Cyanophenyl)propanoic acid: The carboxylic acid form of the compound, which can undergo different reactions and have different biological properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties that can be exploited in various applications.
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
methyl 2-(2-cyanophenyl)propanoate |
InChI |
InChI=1S/C11H11NO2/c1-8(11(13)14-2)10-6-4-3-5-9(10)7-12/h3-6,8H,1-2H3 |
InChI 键 |
VJNMINIBAWZMQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1C#N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)


![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)


![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)


